A Technical Guide to the Physicochemical Properties of Pefloxacin Mesylate
A Technical Guide to the Physicochemical Properties of Pefloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of Pefloxacin Mesylate, a synthetic broad-spectrum fluoroquinolone antibiotic. The information presented is intended to support research and development activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physicochemical Data
Pefloxacin Mesylate's behavior in both in vitro and in vivo systems is fundamentally governed by its physicochemical properties. These characteristics are critical for formulation development, analytical method design, and understanding its pharmacokinetic profile.
The quantitative data are summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identity and General Properties
| Property | Value | Citation |
| Chemical Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | [1] |
| Synonyms | Pefloxacin methanesulfonate, Pefloxacinium mesylate | [1][2] |
| Molecular Formula | C₁₈H₂₄FN₃O₆S | [3][4] |
| Molecular Weight | 429.46 g/mol | [3][4][5] |
| CAS Number | 70458-95-6 | [4][5] |
| Appearance | Pale beige or cream-colored solid powder | [4][6] |
Table 2: Solubility Profile
| Solvent | Solubility | Citation |
| Water | Freely soluble (≥ 100 mg/mL) | [4][6][7] |
| DMSO | 5 - 12.5 mg/mL | [3][7][8] |
| Dimethylformamide (DMF) | ~3 mg/mL | [8] |
| Ethanol (96%) | Slightly soluble | [4] |
| Methylene Chloride | Very slightly soluble | [4] |
| Aqueous Buffer (1:3 DMSO:PBS, pH 7.2) | ~0.25 mg/mL | [8] |
Table 3: Thermodynamic and Partitioning Properties
| Property | Value | Citation |
| Melting Point | >255 °C (with decomposition) | [4][5] |
| pKa (Strongest Acidic) | 5.55 - 5.66 | [9][10] |
| pKa (Strongest Basic) | 6.47 - 7.01 | [9][10] |
| LogP (Octanol-Water Partition Coefficient) | 0.2 - 0.27 | [2][10] |
Table 4: Spectroscopic Data
| Technique | Parameter | Value | Citation |
| UV-Vis Spectroscopy | λmax (in simulated tear fluid, pH 7.4) | 272 nm | [11][12] |
| Infrared (IR) Spectroscopy | - | Characteristic peaks confirm functional groups and salt formation. ATR-IR spectra are available in public databases. | [13][14] |
| Nuclear Magnetic Resonance (NMR) | - | ¹H, ¹³C, and ¹⁹F NMR are used for structural elucidation and to study interactions with ions like Mg²⁺. | [1][13][15] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Pefloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and transcription. Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which results in double-stranded breaks in the bacterial chromosome, thereby blocking DNA replication and leading to cell death.[2][18]
Detailed Experimental Protocols
The following section details the methodologies for determining key physicochemical parameters of Pefloxacin Mesylate.
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.[19][20]
Workflow for pKa Determination
Protocol:
-
Reagent and Sample Preparation:
-
Instrumentation:
-
Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[19]
-
-
Titration Procedure:
-
Place a known volume of the Pefloxacin Mesylate solution in a reaction vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH and the volume of titrant added after each increment until the pH change becomes minimal after the equivalence point.
-
-
Data Analysis and Calculation:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (often by calculating the first or second derivative).
-
The pKa value is equal to the pH at the point where half the volume of titrant required to reach the first equivalence point has been added.[21]
-
Perform the titration in triplicate to ensure reproducibility.[19]
-
The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of Pefloxacin Mesylate to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH) in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Accurately dilute a sample of the clear, saturated supernatant. Analyze the concentration of Pefloxacin Mesylate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax 272 nm) or HPLC.[11]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol:
-
Sample Preparation: Finely powder the dry Pefloxacin Mesylate sample. Pack a small amount into a capillary tube, typically to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range. For substances that decompose, the temperature of decomposition is noted.[4]
Protocol:
-
Solution Preparation: Prepare a standard stock solution of Pefloxacin Mesylate of known concentration (e.g., 100 µg/mL) in the chosen solvent (e.g., simulated tear fluid, pH 7.4).[11]
-
Working Standard: Dilute the stock solution to obtain a working concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).[11]
-
Spectrophotometric Analysis:
-
Use a calibrated UV-Vis spectrophotometer with matched quartz cells.
-
Use the solvent as a blank to zero the instrument.
-
Scan the working standard solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Determination of λmax: The wavelength at which the maximum absorbance is recorded is the λmax. For Pefloxacin Mesylate in simulated tear fluid (pH 7.4), this is 272 nm.[11][12]
References
- 1. Pefloxacin Mesylate | C18H24FN3O6S | CID 119525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pefloxacin | C17H20FN3O3 | CID 51081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. Pefloxacin mesylate CAS#: 70458-95-6 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. toku-e.com [toku-e.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. A New Validated UV Spectrophotometric Method for Quantitative Determination of Pefloxacin Mesylate in Bulk Form and Developed In-Situ Gelling Ocular Formulations - The Pharmaceutical and Chemical Journal [tpcj.org]
- 13. Pefloxacin Mesylate Dihydrate | C18H28FN3O8S | CID 6917670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Pefloxacin - Wikipedia [en.wikipedia.org]
- 17. toku-e.com [toku-e.com]
- 18. What is the mechanism of Pefloxacin Mesilate? [synapse.patsnap.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. scribd.com [scribd.com]
- 21. pKa and log p determination | PPTX [slideshare.net]
